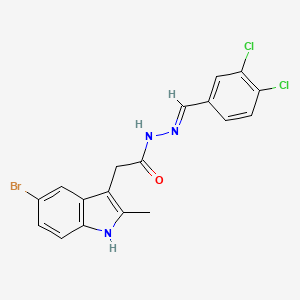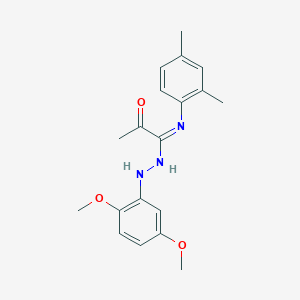![molecular formula C20H20N2O3 B3883994 (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one](/img/structure/B3883994.png)
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
準備方法
The synthesis of (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 5-methyl-2-(4-methylphenyl)pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups on the aromatic rings are replaced by other nucleophiles.
Condensation: It can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar compounds to (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one include other pyrazolone derivatives with different substituents on the aromatic rings. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Some similar compounds include:
- 4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
- 4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-chlorophenyl)pyrazol-3-one
- 4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one
特性
IUPAC Name |
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-7-16(8-6-13)22-20(23)18(14(2)21-22)12-15-11-17(24-3)9-10-19(15)25-4/h5-12H,1-4H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXRAFDWPWABHM-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Fluorophenyl)sulfonylamino]-4-methoxybenzamide](/img/structure/B3883914.png)

![4-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3883932.png)
![N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide](/img/structure/B3883937.png)

![(5Z)-2-IMINO-5-({2-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3883959.png)
![6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B3883966.png)
![N-(2-furylmethyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3883970.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3883983.png)
![2-[(5Z)-5-[[4-(adamantane-1-carbonyloxy)-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3883988.png)
![(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B3884001.png)
![methyl 2-chloro-5-[5-[(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B3884011.png)
![5-(3-methoxypiperidin-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B3884012.png)
![1-[2-(2,6-dichloro-4-methylphenoxy)ethyl]piperidine](/img/structure/B3884015.png)
